molecular formula C10H10N8O3S2 B15009060 Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate

Cat. No.: B15009060
M. Wt: 354.4 g/mol
InChI Key: GICYHSXJVMKZFF-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,2,5-oxadiazole, thiadiazole, and triazole derivatives. Common synthetic routes may involve:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

    Introduction of the thiadiazole moiety: This step may involve the reaction of a thiadiazole precursor with a suitable electrophile.

    Formation of the triazole ring: This can be accomplished through azide-alkyne cycloaddition reactions, often catalyzed by copper (CuAAC).

    Final coupling and esterification: The final steps involve coupling the intermediate compounds and esterifying the carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate: Known for its unique combination of oxadiazole, thiadiazole, and triazole rings.

    Other triazole derivatives: Often studied for their antimicrobial and antifungal properties.

    Thiadiazole derivatives: Known for their potential as anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit diverse biological activities.

Properties

Molecular Formula

C10H10N8O3S2

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate

InChI

InChI=1S/C10H10N8O3S2/c1-4-12-14-10(23-4)22-3-5-6(9(19)20-2)13-17-18(5)8-7(11)15-21-16-8/h3H2,1-2H3,(H2,11,15)

InChI Key

GICYHSXJVMKZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N=NN2C3=NON=C3N)C(=O)OC

Origin of Product

United States

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